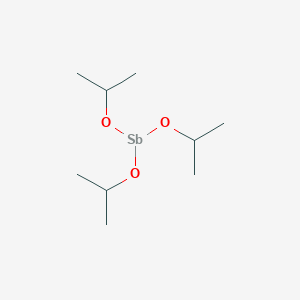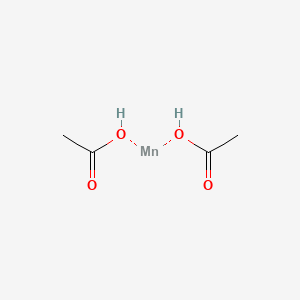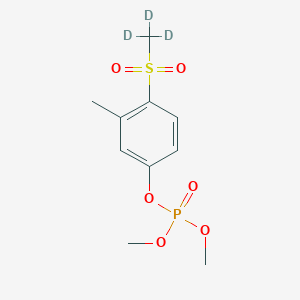
2-Ethenyl-1-(3-sulfopropyl)pyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethenyl-1-(3-sulfopropyl)pyridin-1-ium is a quaternary ammonium compound with a pyridinium core. This compound is characterized by the presence of a vinyl group at the 2-position and a sulfopropyl group at the 1-position of the pyridinium ring. It is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-1-(3-sulfopropyl)pyridin-1-ium typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and 3-chloropropyl sulfonate.
Quaternization Reaction: Pyridine reacts with 3-chloropropyl sulfonate in the presence of a base such as sodium hydroxide to form 1-(3-sulfopropyl)pyridinium chloride.
Vinylation: The 1-(3-sulfopropyl)pyridinium chloride is then reacted with acetylene or a vinyl halide under basic conditions to introduce the vinyl group at the 2-position, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the quaternization and vinylation reactions.
Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethenyl-1-(3-sulfopropyl)pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The pyridinium ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated pyridinium derivatives.
Substitution: Substituted pyridinium compounds with various functional groups.
Applications De Recherche Scientifique
2-Ethenyl-1-(3-sulfopropyl)pyridin-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create functional polymers.
Biology: Acts as a fluorescent probe for studying biological membranes and cellular processes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Ethenyl-1-(3-sulfopropyl)pyridin-1-ium involves its interaction with molecular targets such as proteins and membranes. The vinyl group allows for covalent bonding with nucleophilic sites, while the sulfopropyl group enhances solubility and interaction with aqueous environments. These interactions can modulate the activity of enzymes or alter membrane properties, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Sulfopropyl)-2-vinylpyridinium betaine: Similar structure but with a betaine group.
3-(1-Pyridinio)-1-propanesulfonate: Lacks the vinyl group, affecting its reactivity and applications.
2-Vinylpyridine: Lacks the sulfopropyl group, making it less soluble in aqueous environments.
Uniqueness
2-Ethenyl-1-(3-sulfopropyl)pyridin-1-ium is unique due to the combination of the vinyl and sulfopropyl groups, which confer both reactivity and solubility. This makes it particularly useful in applications requiring interaction with both hydrophobic and hydrophilic environments.
Propriétés
Formule moléculaire |
C10H14NO3S+ |
|---|---|
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
3-(2-ethenylpyridin-1-ium-1-yl)propane-1-sulfonic acid |
InChI |
InChI=1S/C10H13NO3S/c1-2-10-6-3-4-7-11(10)8-5-9-15(12,13)14/h2-4,6-7H,1,5,8-9H2/p+1 |
Clé InChI |
DNHDSWZXBHTLDP-UHFFFAOYSA-O |
SMILES canonique |
C=CC1=CC=CC=[N+]1CCCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


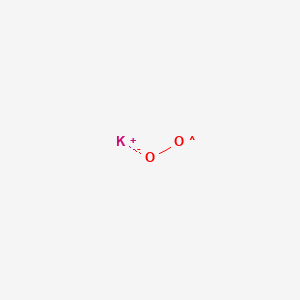
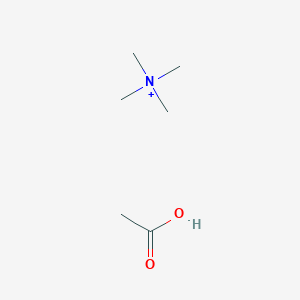


![3-[(1R,4S,7S,13S,16S,19S,22S,25S,28R,31S,34S,37S,40R,47S,50R)-50-amino-40-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]-4-(4-aminobutyl)-47-(2-amino-2-oxoethyl)-34,37-bis(3-carbamimidamidopropyl)-19-[(1R)-1-hydroxyethyl]-7,22,31-trimethyl-25-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,46,49-tetradecaoxo-42,43,52,53-tetrathia-3,6,9,15,18,21,24,27,30,33,36,39,45,48-tetradecazatricyclo[26.16.10.09,13]tetrapentacontan-16-yl]propanoic acid](/img/structure/B12061064.png)




